HPLC Purity and Optical Rotation: Validated C12 Building Block Consistency vs. Octyl (C8) Homolog
The target compound is routinely supplied with ≥99% HPLC purity and a defined optical rotation of [α]D = +27 ± 2° (c=0.5, DMF), ensuring batch‑to‑batch consistency for GMP‑adjacent SPPS workflows . In contrast, the C8 analog Fmoc‑Cys(octyl)-OH is typically offered at lower purity (95%) and without a verified optical rotation specification, introducing greater variability in peptide assembly yield and epimerization risk .
| Evidence Dimension | Chemical Purity and Chiral Consistency |
|---|---|
| Target Compound Data | ≥99% HPLC purity; [α]D = +27 ± 2° (c=0.5, DMF) |
| Comparator Or Baseline | Fmoc‑Cys(octyl)-OH: 95% purity; optical rotation not specified |
| Quantified Difference | ≥4% absolute purity advantage; defined vs. undefined chiral specification |
| Conditions | HPLC (unspecified column/method); polarimetry in DMF |
Why This Matters
Higher initial purity and validated optical rotation reduce peptide truncation and epimerization, lowering downstream purification costs and improving overall SPPS yield.
